2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Overview
Description
2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H3Cl3INO and a molecular weight of 338.36 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes both trichloro and iodo functional groups attached to a pyrrole ring .
Scientific Research Applications
2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone is utilized in various scientific research fields:
Preparation Methods
The synthesis of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone typically involves the reaction of 4-iodopyrrole with trichloroacetyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetyl group.
Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Coupling Reactions: The iodo group allows for coupling reactions, such as Suzuki or Sonogashira couplings, using palladium catalysts and appropriate ligands.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . The iodo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone can be compared to other compounds with similar structures:
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: Lacks the iodo group, resulting in different reactivity and binding properties.
2,2,2-Trichloro-1-(4-bromo-1H-pyrrol-2-yl)ethanone: The bromo group provides different electronic and steric effects compared to the iodo group.
2,2,2-Trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone: The chloro group is less reactive than the iodo group, affecting the compound’s overall reactivity.
These comparisons highlight the unique properties of this compound, particularly its reactivity and binding affinity due to the presence of the iodo group.
Properties
IUPAC Name |
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3INO/c7-6(8,9)5(12)4-1-3(10)2-11-4/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVKKFAIAQPCRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470560 | |
Record name | 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72652-33-6 | |
Record name | 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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